Toremifene N-oxide is a metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. [, , ] While toremifene itself has been extensively studied, there is limited scientific literature specifically dedicated to toremifene N-oxide. This analysis focuses on summarizing the available information regarding toremifene N-oxide from a scientific research perspective, excluding any details related to drug use, dosage, or side effects.
Toremifene N-oxide has been identified as a metabolite of toremifene in in vitro studies using liver microsomes from rats, mice, and humans. [] This suggests that N-oxidation is a metabolic pathway for toremifene in these species.
One study identified toremifene N-oxide, along with 3-methoxy-4,4′-dihydroxy-toremifene, as potential biomarkers for monitoring toremifene administration in doping analysis. [] This is based on the detection of these metabolites in urine samples for up to one week after toremifene intake.
The synthesis of Toremifene N-Oxide typically involves the oxidation of Toremifene. Several methods can be employed for this transformation:
The choice of method can influence the yield and purity of Toremifene N-Oxide, making it crucial to optimize reaction conditions such as temperature, solvent choice, and reaction time.
Toremifene N-Oxide participates in several chemical reactions that are essential for understanding its reactivity and potential transformations:
These reactions are significant in pharmacokinetics as they affect the compound's efficacy and safety profile.
Toremifene N-Oxide functions primarily as an estrogen receptor modulator. Its mechanism involves binding to estrogen receptors in target tissues, thereby exerting anti-estrogenic effects that are beneficial in treating hormone-sensitive cancers such as breast cancer.
Data from clinical studies indicate that Toremifene N-Oxide retains significant anti-cancer activity while exhibiting a more favorable side effect profile compared to traditional therapies.
Toremifene N-Oxide exhibits specific physical and chemical properties that are relevant for its application:
These properties are crucial for formulation development and therapeutic use.
Toremifene N-Oxide has several applications in scientific research and clinical practice:
The ongoing research into its pharmacological properties continues to reveal new insights into its therapeutic potential and safety profile.
Toremifene N-Oxide (CAS No. 163130-29-8) is a pharmacologically significant metabolite derived from the selective estrogen receptor modulator (SERM) toremifene. Its systematic IUPAC name is 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide, reflecting the oxidation of the tertiary amine nitrogen in the dimethylaminoethoxy side chain [2] [7]. This modification alters the electronic distribution and polarity compared to the parent drug while retaining the core triphenylethylene scaffold. The molecular formula is C26H28ClNO2 (molecular weight: 421.96 g/mol), differing from toremifene (C26H28ClNO) by the addition of a single oxygen atom [3] [9].
Table 1: Molecular Descriptors of Toremifene N-Oxide
Property | Value |
---|---|
CAS Registry Number | 163130-29-8 |
IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide |
Molecular Formula | C26H28ClNO2 |
Exact Mass | 421.1807 Da |
Synonyms | Toremifene N-Oxide; GTx-006 N-Oxide |
The core structural similarity between toremifene and its N-oxide metabolite lies in the chlorinated triphenylethylene backbone, which is essential for binding to the estrogen receptor (ER). The critical divergence occurs at the terminal amine group:
Mass spectrometric studies confirm this modification via a characteristic +16 Da mass shift in the [M+H]+ ion (m/z 406 → m/z 422). The N-oxide bond also alters fragmentation patterns in tandem MS: dominant fragments arise from cleavage of the C–O bond adjacent to the phenoxy group (m/z 72 for [CH2CH2N+(CH3)2O−]) rather than the dimethylamine-related ions seen in toremifene [1] [7].
Table 2: Structural and Physicochemical Comparison
Feature | Toremifene | Toremifene N-Oxide |
---|---|---|
Terminal Group | –N(CH3)2 | –N+(CH3)2O− |
Polarity | Moderate lipophilicity | High hydrophilicity |
Key MS Fragment (m/z) | 58 ([N(CH3)2]+) | 72 ([CH2CH2N+(CH3)2O−]) |
Metabolic Origin | Parent drug | CYP3A4-mediated oxidation |
X-ray Diffraction (XRD): While single-crystal data for toremifene N-oxide remains limited, analogues like tamoxifen N-oxide exhibit distinct lattice parameters due to dipole-dipole interactions involving the N→O bond. Computational models (DFT/M06-2X/6-311G) predict a **non-planar conformation with a dihedral angle of ~85° between the phenoxy ring and the oxidized side chain, minimizing steric clashes [4] [9].
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra reveal significant changes upon N-oxidation:
Fourier-Transform Infrared (FTIR): Key bands include:
Table 3: Spectroscopic Signatures of Toremifene N-Oxide
Technique | Key Signals | Structural Assignment |
---|---|---|
1H NMR | δ 3.25 (s, 6H), δ 4.35 (t, 2H), δ 6.85 (d, 2H), δ 7.1–7.4 (m, 14H) | –N+(CH3)2O−; –OCH2; aromatic/vinyl protons |
13C NMR | δ 62.5 (–CH2N), δ 140.5 (C=C), δ 115–160 (aromatic) | Aliphatic linker; olefinic bond; aromatic rings |
FTIR | 970 cm−1 (N→O), 1240 cm−1 (C–O–C), 1510/1600 cm−1 (C=C) | Amine oxide; ether; aromatic skeleton |
MS (ESI+) | m/z 422.1 [M+H]+, m/z 72.1 [CH2CH2N+(CH3)2O−] | Molecular ion; side-chain fragment |
The combined analytical data confirms that N-oxidation primarily alters the electronic properties of the side chain without disrupting the pharmacophoric triphenylethylene core, preserving its potential for ER interactions while modifying its pharmacokinetic behavior [1] [7] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7